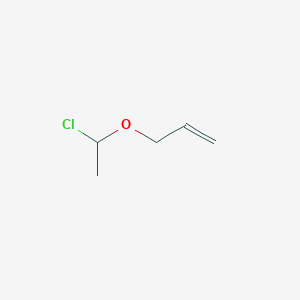
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is a compound that features both an imidazole ring and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-Methyl-acrylic acid with 2-[(imidazole-1-carbonyl)-amino]-ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can affect various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: Shares the imidazole ring but lacks the ester group.
Imidazole-1-acetic acid: Contains the imidazole ring and a carboxylic acid group instead of an ester.
Uniqueness
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is unique due to the combination of the imidazole ring and the ester group, which provides distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H13N3O3/c1-8(2)9(14)16-6-4-12-10(15)13-5-3-11-7-13/h3,5,7H,1,4,6H2,2H3,(H,12,15) |
InChI-Schlüssel |
KRFWTVIQLLYECF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCNC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate](/img/structure/B8283166.png)











